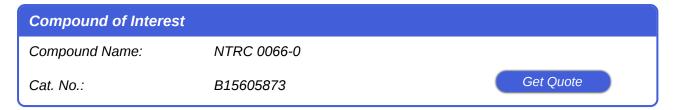


NTRC 0066-0: A Comparative Guide to Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

NTRC 0066-0 is a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3] This guide provides a comparative analysis of NTRC 0066-0's selectivity profile against other kinases, supported by experimental data and detailed methodologies.

Selectivity Profile of NTRC 0066-0

NTRC 0066-0 demonstrates exceptional selectivity for its primary target, TTK, with a subnanomolar inhibitory concentration (IC50) of 0.9 nM.[2][4] Its high degree of selectivity is a key attribute, minimizing the potential for off-target effects. In a broad kinase panel screening of 276 kinases, NTRC 0066-0 at a concentration of 100 nM (approximately 100-fold higher than its TTK IC50) inhibited only TTK by more than 90%.[1] This performance ranks NTRC 0066-0 among the top 8% of the most selective kinase inhibitors known.[1]

The table below summarizes the inhibitory activity of **NTRC 0066-0** against TTK and other notable kinases.



Kinase Target	IC50 / Binding Affinity (KD)	% Inhibition @ 100 nM	Notes
TTK (Mps1)	0.9 nM (IC50)	>90%	Primary Target
Aurora B	907 nM (KD)	Not specified	Approximately 1000- fold less potent than against TTK.[5]
PLK1	Not specified	>50%	Off-target
PLK3	Not specified	>50%	Off-target
PLK4	Not specified	>50%	Off-target
TNK1	Not specified	>50%	Off-target
MNK2	Not specified	>50%	Off-target
TSSK1	Not specified	>50%	Off-target
NUAK1	Not specified	>50%	Off-target
Aurora C	Not specified	>50%	Off-target
PKD2	Not specified	>50%	Off-target
NUAK2	Not specified	>50%	Off-target

Experimental Protocols

The selectivity of kinase inhibitors is commonly determined using in vitro kinase activity assays. A widely accepted "gold standard" method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7]

Representative Protocol: Radiometric Kinase Selectivity Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like **NTRC 0066-0** against a panel of kinases.

1. Materials:



- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- NTRC 0066-0 stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [y-33P]ATP (radiolabeled)
- Unlabeled ATP solution
- 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

2. Procedure:

- Compound Preparation: Prepare serial dilutions of **NTRC 0066-0**. A common starting concentration is 10 μ M, with 10-point, 3-fold serial dilutions to generate a dose-response curve.
- Reaction Setup:
 - In the wells of a 384-well plate, add the kinase reaction buffer.
 - Add the appropriate amount of each specific kinase to its designated wells.
 - Add the serially diluted NTRC 0066-0 or DMSO (as a vehicle control) to the wells.
 - Incubate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:



- Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The
 concentration of unlabeled ATP should be at or near the Km for each respective kinase to
 ensure accurate IC50 determination.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
- Stopping the Reaction and Capture:
 - \circ Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ -33P]ATP will not.
 - Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
- · Detection and Data Analysis:
 - Dry the filter plate and add a scintillation cocktail to each well.
 - Measure the radioactivity in each well using a scintillation counter. The signal is directly
 proportional to the amount of phosphorylated substrate and thus the kinase activity.
 - Calculate the percent inhibition for each concentration of NTRC 0066-0 relative to the DMSO control.
 - Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

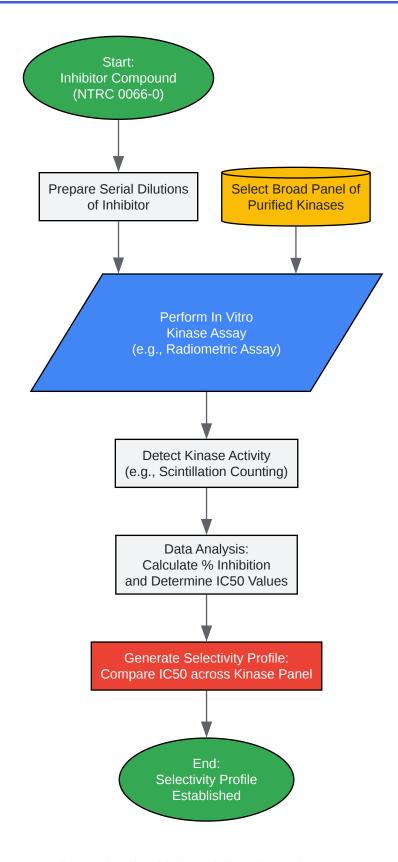
Signaling Pathway and Experimental Workflow Spindle Assembly Checkpoint (SAC) Signaling Pathway

NTRC 0066-0 exerts its therapeutic effect by inhibiting TTK (Mps1), a master regulator of the Spindle Assembly Checkpoint (SAC). This checkpoint ensures the proper segregation of chromosomes during mitosis.[3][8] The diagram below illustrates the central role of TTK in this pathway.









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